(2-Ethoxy-6-fluorophenyl)methanol
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Overview
Description
(2-Ethoxy-6-fluorophenyl)methanol is an organic compound with the molecular formula C9H11FO2 It is a derivative of phenol, where the phenyl ring is substituted with an ethoxy group at the 2-position and a fluorine atom at the 6-position, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-6-fluorophenyl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxyphenol with a fluorinating agent to introduce the fluorine atom at the 6-position. This is followed by the reduction of the resulting intermediate to obtain the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize more efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxy-6-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-ethoxy-6-fluorobenzaldehyde or 2-ethoxy-6-fluorobenzoic acid, while reduction may produce 2-ethoxy-6-fluorotoluene.
Scientific Research Applications
(2-Ethoxy-6-fluorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Ethoxy-6-fluorophenyl)methanol involves its interaction with various molecular targets and pathways. The presence of the ethoxy and fluorine groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological processes, making the compound useful in drug development and other applications .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxyphenol: Lacks the fluorine substitution, resulting in different chemical properties and reactivity.
6-Fluorophenol: Lacks the ethoxy group, affecting its solubility and interaction with other molecules.
2-Ethoxy-6-fluorobenzaldehyde: An oxidized form of (2-Ethoxy-6-fluorophenyl)methanol with different applications.
Uniqueness
This compound is unique due to the combination of the ethoxy and fluorine groups on the phenyl ring. This specific substitution pattern imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
(2-ethoxy-6-fluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-2-12-9-5-3-4-8(10)7(9)6-11/h3-5,11H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGUJTHKKNSMHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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